Home > Products > Building Blocks P12810 > 1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxylic acid
1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxylic acid - 856256-63-8

1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxylic acid

Catalog Number: EVT-403195
CAS Number: 856256-63-8
Molecular Formula: C9H12N2O2
Molecular Weight: 180.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

  • Compound Description: This compound is a hexahydroquinoline derivative featuring a carboxylic acid ethyl ester substituent at the 3-position. Its crystal structure was determined using X-ray diffraction. []

4-(3,4-dimethyl-phenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-quinoline-3-carboxylic acid ethyl ester

  • Compound Description: Similar to the previous compound, this is another hexahydroquinoline derivative with variations in the substituents on the phenyl ring and the quinoline core. []

4-(4-hydroxy-3-methoxy-phenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-quinoline-3-carboxylic acid methyl ester

  • Compound Description: This hexahydroquinoline derivative has a methyl ester group at the 3-position and variations in the substituents on the phenyl ring compared to the previous two compounds. []

5-Chloro-1-(1H-indole-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-4-carboxylic acids

  • Compound Description: This series of compounds represents dihydropyrazole derivatives with a carboxylic acid group at the 4-position. They were synthesized and their binding interactions with the target protein EGFR were predicted using molecular docking studies. []

Various Pyrazole-3-carboxylic Acid Derivatives

  • Compound Description: Several abstracts describe the synthesis and reactions of a variety of pyrazole-3-carboxylic acid derivatives. These include reactions with Grignard reagents [], hydrazides [, , ], hydroxylamines [], and diamines []. These reactions lead to the formation of diverse pyrazole-containing compounds, highlighting the versatility of the pyrazole-3-carboxylic acid scaffold.

3-Difluoromethyl-1-methyl-1-hydrogen-pyrazole-4-carboxylic acid ethyl ester

  • Compound Description: This pyrazole derivative features a difluoromethyl group at the 3-position and an ethyl ester group at the 4-position. A new method for its preparation, focusing on cost-effectiveness and high yield, was described. []
Overview

1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxylic acid is a bicyclic compound that belongs to the class of pyrazole derivatives. This compound has gained attention due to its potential applications in medicinal chemistry and its role in various biological processes. The structure consists of a cycloheptane ring fused with a pyrazole moiety, which contributes to its unique chemical properties and biological activities.

Source and Classification

This compound can be sourced from various chemical suppliers and is classified under heterocyclic compounds. Its molecular formula is C9H12N2O2C_9H_{12}N_2O_2 with a molecular weight of approximately 168.20 g/mol . The compound is often studied for its pharmacological properties, particularly in the context of cancer research and other therapeutic areas.

Synthesis Analysis

Methods
The synthesis of 1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxylic acid can be accomplished through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. Specific synthetic routes may include:

  1. Cyclization Reactions: Utilizing starting materials such as hydrazines and carbonyl compounds that undergo condensation followed by cyclization.
  2. Reflux Conditions: Many syntheses require refluxing the reaction mixture in a suitable solvent (e.g., dimethylformamide) to facilitate the formation of the desired bicyclic structure .

Technical Details
The synthesis often employs techniques such as thin-layer chromatography for monitoring the reaction progress and purification steps like recrystallization to obtain pure compounds. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are typically used to confirm the structure and purity of the synthesized compound .

Molecular Structure Analysis

The molecular structure of 1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxylic acid features a fused bicyclic system that includes both a cycloheptane ring and a pyrazole ring.

Structure Data

  • Molecular Formula: C9H12N2O2C_9H_{12}N_2O_2
  • Molecular Weight: 168.20 g/mol
  • InChI Key: A unique identifier for chemical substances used in databases.

The structural representation can be visualized using molecular modeling software which provides insights into its three-dimensional conformation.

Chemical Reactions Analysis

1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxylic acid participates in various chemical reactions typical for carboxylic acids and heterocycles:

  • Esterification: It can react with alcohols to form esters under acidic conditions.
  • Amidation: The carboxylic acid group can react with amines to form amides.
  • Decarboxylation: Under certain conditions, it may undergo decarboxylation to yield related compounds.

These reactions are significant for modifying the compound's functional groups to enhance its biological activity or solubility .

Mechanism of Action

The mechanism of action of 1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxylic acid is primarily studied in the context of its biological effects. It has been shown to inhibit specific cellular pathways involved in tumor growth:

  • Cell Cycle Regulation: The compound may influence cell cycle checkpoints, leading to reduced proliferation of transformed cells.
  • Apoptosis Induction: It could promote programmed cell death in cancerous cells by activating apoptotic pathways .

Data from studies indicate that derivatives of this compound exhibit significant antitumor activity by modulating cellular signaling pathways.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Melting Point: The melting point is reported around 206–207 °C.

Chemical Properties

  • Solubility: Soluble in polar solvents like dimethylformamide and dimethyl sulfoxide.
  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions.

Relevant analyses such as IR spectroscopy reveal characteristic functional groups associated with carboxylic acids and heterocycles .

Applications

1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxylic acid has several scientific applications:

  • Medicinal Chemistry: Investigated for its potential use as an antineoplastic agent due to its ability to inhibit cancer cell proliferation.
  • Biochemical Research: Used in studies exploring cellular mechanisms related to cancer biology and drug development.

Ongoing research continues to explore its efficacy and safety profiles in various therapeutic contexts .

Introduction to 1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxylic Acid in Contemporary Heterocyclic Chemistry

1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxylic acid represents a synthetically versatile and pharmacologically significant scaffold within modern heterocyclic chemistry. Characterized by a unique fusion of a saturated seven-membered aliphatic ring with a pyrazole heterocycle bearing a carboxylic acid moiety at the 3-position, this structure bridges the gap between flexible cycloalkane systems and rigid aromatic pharmacophores. The compound’s core structure, with the molecular formula C₉H₁₂N₂O₂ and a molecular weight of 180.20 g/mol [2] [3] [4], serves as a privileged intermediate in drug discovery. Its chemical architecture enables diverse derivatization pathways—through the carboxylic acid group, nitrogen atoms of the pyrazole ring, or carbon atoms of the cycloheptane moiety—making it a adaptable building block for generating molecular libraries targeting various biological pathways. The scaffold’s partial saturation contributes to enhanced three-dimensional character compared to planar aromatic systems, potentially improving target selectivity and physicochemical properties in lead optimization campaigns.

Nomenclature and Structural Uniqueness in Polycyclic Pyrazole Systems

The systematic IUPAC name 1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazole-3-carboxylic acid explicitly defines the saturation pattern across the seven-membered ring system [3]. This nomenclature specifies the presence of six hydrogen pairs (1H,4H,5H,6H,7H,8H), confirming the non-aromatic, fully saturated nature of the cycloheptane ring fused to the pyrazole. The fusion is denoted by the "[c]" suffix, indicating the pyrazole ring is fused at its "c" edge to the cycloheptane ring. The carboxylic acid substituent is positioned at the pyrazole’s 3-carbon.

Structural Features and Isomeric Considerations:The core structure comprises a bicyclic system where the pyrazole ring (positions 1a, 1, 2, 3, 3a) shares bonds with the cycloheptane ring (positions 3a, 4, 5, 6, 7, 8, 1a), creating a fused [6-5] ring system. The carboxylic acid group at C3 participates in hydrogen bonding and electronic interactions with the pyrazole ring, influencing tautomerism and overall reactivity. Key structural parameters include:

  • Ring Conformation: The saturated seven-membered ring adopts stable chair-like conformations, reducing transannular strain while providing a defined spatial orientation for substituents [7] [9].
  • Tautomeric Equilibrium: The pyrazole NH proton (position 1) allows prototropic tautomerism, though the presence of the electron-withdrawing carboxylic acid favors the 1H-tautomer depicted in canonical representations [3] [4].
  • Hydrogen Bonding Capacity: The molecule features two hydrogen bond donors (pyrazole NH and carboxylic acid OH) and three to four acceptors (pyrazole N2, carboxylic acid carbonyl oxygen, and potentially the hydroxyl oxygen and adjacent ring nitrogen), contributing to significant molecular recognition properties reflected in a polar surface area of 53.9–65.98 Ų [2] [4].

Comparative Ring Size Analysis:Table 1: Structural and Physicochemical Comparison of Fused Pyrazolecarboxylic Acids

Compound NameRing SizeMolecular FormulaMolecular WeightlogPHydrogen Bond Donors
1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid5-memberedC₇H₈N₂O₂152.15~1.02
1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxylic acid7-memberedC₉H₁₂N₂O₂180.201.16–1.982

The expanded ring size of the cyclohepta[c]pyrazole (compared to the more common five-membered cyclopenta analog like CID 776416 [5]) reduces ring strain and alters the spatial projection of the carboxylic acid group relative to the heterocycle. This larger ring system increases molecular weight by 28.05 g/mol and lipophilicity (logP 1.16–1.98 [3] [4]) compared to the cyclopentane analog, impacting membrane permeability and solubility. The seven-membered ring also provides a larger surface area for van der Waals interactions with biological targets.

Nomenclature and Representation:Table 2: Nomenclature and Identifiers for 1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxylic Acid

Identifier TypeValueSource
Systematic IUPAC Name1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazole-3-carboxylic acid [3]
Common Synonyms2,4,5,6,7,8-Hexahydro-cycloheptapyrazole-3-carboxylic acid [4] [7]
CAS Registry Number856256-63-8 (predominant); 842972-72-9 (alternative) [3] [4] [7]
Canonical SMILESO=C(O)c1n[nH]c2c1CCCCC2 [3] [4]
Alternative SMILESC1CCc2c(C(=O)O)n[nH]c2CC1 [2]
InChIKeyNFNLJMOKEMQHAB-UHFFFAOYSA-N [3] [4]

The coexistence of two CAS numbers (856256-63-8 and 842972-72-9) reflects different naming conventions (e.g., hydrogen position numbering) or potentially distinct synthetic routes, though both describe identical core chemical structures [3] [7] [9]. The SMILES variations arise from different interpretations of the ring fusion points but represent the same connectivity.

Historical Evolution of Cycloheptapyrazole Scaffolds in Medicinal Chemistry

The emergence of the cycloheptapyrazole-3-carboxylic acid scaffold traces back to early 21st-century innovations in fused heterocyclic chemistry, driven by the need for novel three-dimensional frameworks in medicinal chemistry. Initial synthetic efforts focused on smaller-ring systems (cyclopenta and cyclohexa-fused pyrazoles), but the limitations of these scaffolds—particularly conformational rigidity and limited vector diversity—prompted exploration of larger ring systems. The seven-membered analog offered a solution by providing greater conformational flexibility and a distinct spatial profile.

Key Historical Milestones:

  • Early Synthetic Access (2000s): The scaffold first became accessible through intramolecular cyclization strategies, notably via the condensation of hydrazines with bicyclic diketones derived from cycloheptane precursors. Initial syntheses yielded the ethyl ester precursor (Ethyl 1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxylate, CAS 842137-77-3 [10]), which served as a protected form for subsequent hydrolysis to the carboxylic acid.
  • Commercial Availability (Late 2000s): Specialty chemical suppliers like Fluorochem began offering the compound (CAS 856256-63-8) around the mid-2000s, typically at 97% purity, catalyzing its adoption in drug discovery [3]. Catalog listings emphasized its role as a "screening compound" for generating targeted libraries against kinases and GPCRs [2] [6].
  • Derivatization Expansion (2010s): Efficient N1-arylation protocols enabled diversification, yielding derivatives such as 1-(3-methylphenyl) (CAS not listed, C₁₆H₁₈N₂O₂, MW 270.33 [1]) and 1-(3-fluorophenyl) (C₁₅H₁₅FN₂O₂, MW 274.29 [8]) analogs. These modifications demonstrated the scaffold’s compatibility with cross-coupling reactions and its utility in structure-activity relationship (SAR) explorations.

Pharmacological Significance:The scaffold’s evolution paralleled its recognition as a bioisostere for indole- and indazolecarboxylic acids in drug design. Its partially saturated structure reduces metabolic oxidation susceptibility compared to fully aromatic systems, potentially improving metabolic stability. The carboxylic acid moiety facilitates interactions with cationic residues (e.g., lysine, arginine) or metal ions in enzyme active sites, making it particularly valuable for designing inhibitors of metalloenzymes or targets requiring anionic anchoring points. Furthermore, the scaffold’s Fsp³ character (0.556 [4]) aligns with modern principles of enhancing three-dimensionality in lead compounds to improve developability.

Evolution of Synthetic Methodology:Early routes relied on linear syntheses with low yields for the key ring-forming step. Contemporary methods employ cyclocondensation of cycloheptane-annulated 1,3-dicarbonyl equivalents (like diesters or ketoesters) with hydrazines, followed by regioselective hydrolysis/decarboxylation if needed. Microwave-assisted cyclizations have improved yields and reduced reaction times. The commercial availability of multi-gram quantities (e.g., Fluorochem offers 25g quantities [3]) signifies robust, scalable synthetic routes, enabling broader investigation of this pharmacophore.

Table 3: Evolution of Key Derivatives and Analogs

Derivative/AnalogCAS NumberMolecular FormulaMolecular WeightPrimary ApplicationSource
1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxylic acid856256-63-8C₉H₁₂N₂O₂180.20Core scaffold for derivatization [3] [4]
Ethyl 1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxylate842137-77-3C₁₁H₁₆N₂O₂208.26Ester precursor for hydrolysis [10]
1-(3-Methylphenyl)-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxylic acidNot specifiedC₁₆H₁₈N₂O₂270.33Targeted N1-aryl derivative [1]
1-(3-Fluorophenyl)-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxylic acidNot specifiedC₁₅H₁₅FN₂O₂274.29Fluorinated N1-aryl derivative [8]
2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxylic acid*842972-72-9C₉H₁₂N₂O₂180.20Alternative naming convention [7] [9]

Note: Represents identical chemical structure to 856256-63-8 under different naming.

The historical trajectory of this scaffold illustrates a shift from academic curiosity to a valued component in medicinal chemistry toolkits. Its integration into commercial screening libraries (e.g., ChemDiv’s compound Y042-3070 [2]) underscores its perceived potential for identifying novel bioactive compounds. Future developments will likely focus on stereoselective synthesis of chiral derivatives and further exploration of its vectorial diversity for challenging biological targets.

Table 4: Key Chemical Suppliers and Availability of the Core Scaffold and Derivatives

SupplierCompound (CAS)PurityPackage SizesPrimary Use Case
Fluorochem1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxylic acid (856256-63-8)97%250 mg, 1g, 5g, 10g, 25gMedicinal chemistry intermediate [3]
ChemDiv (Screening)1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxylic acid (Y042-3070)Not specified36 mg availableHigh-throughput screening [2]
ChemScene1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxylic acid (856256-63-8)≥98%100 mgResearch and manufacturing [4]
Laibo Chem1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxylic acid (856256-63-8)98%1gResearch [6]
UkrOrgSynthesisN1-(Aryl) Derivatives (e.g., 3-methylphenyl; 3-fluorophenyl)Not specifiedCustom synthesisTargeted therapeutic agent development [1] [8]

Properties

CAS Number

856256-63-8

Product Name

1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxylic acid

IUPAC Name

1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxylic acid

Molecular Formula

C9H12N2O2

Molecular Weight

180.2 g/mol

InChI

InChI=1S/C9H12N2O2/c12-9(13)8-6-4-2-1-3-5-7(6)10-11-8/h1-5H2,(H,10,11)(H,12,13)

InChI Key

NFNLJMOKEMQHAB-UHFFFAOYSA-N

SMILES

C1CCC2=C(CC1)NN=C2C(=O)O

Canonical SMILES

C1CCC2=C(CC1)NN=C2C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.